molecular formula C13H20N2 B1523192 4-(Azepan-1-yl)-3-methylaniline CAS No. 1094646-23-7

4-(Azepan-1-yl)-3-methylaniline

Cat. No.: B1523192
CAS No.: 1094646-23-7
M. Wt: 204.31 g/mol
InChI Key: YLEQNDCOLFPMQV-UHFFFAOYSA-N
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Description

4-(Azepan-1-yl)-3-methylaniline: is an organic compound that belongs to the class of aniline derivatives It features a seven-membered azepane ring attached to the aniline structure, which is a benzene ring with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azepan-1-yl)-3-methylaniline typically involves the reaction of 3-methylaniline with azepane under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-(Azepan-1-yl)-3-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to the amine form.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reactions may use reagents like chlorine (Cl₂) or bromine (Br₂) under specific conditions.

Major Products Formed:

    Oxidation: Nitro derivatives such as 4-(1-Azepanyl)-3-nitroaniline.

    Reduction: The original amine form or other reduced derivatives.

    Substitution: Halogenated derivatives like 4-(1-Azepanyl)-3-chloroaniline.

Scientific Research Applications

Chemistry: 4-(Azepan-1-yl)-3-methylaniline is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new materials and chemical processes.

Biology: In biological research, this compound may be used to study the effects of azepane derivatives on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may be investigated for its activity against certain diseases or as a precursor for drug development.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism of action of 4-(Azepan-1-yl)-3-methylaniline involves its interaction with specific molecular targets. The azepane ring and the aniline structure allow it to bind to enzymes, receptors, or other proteins, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 4-(1-Azepanyl)-3-chloroaniline
  • 4-(1-Azepanyl)-3-nitroaniline
  • 4-(1-Azepanyl)-3-(trifluoromethyl)aniline

Comparison: Compared to its similar compounds, 4-(Azepan-1-yl)-3-methylaniline is unique due to the presence of the methyl group on the benzene ring. This structural difference can influence its reactivity, solubility, and interaction with biological targets. The methyl group may enhance or reduce the compound’s activity in specific applications, making it distinct from other azepane derivatives.

Properties

IUPAC Name

4-(azepan-1-yl)-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11-10-12(14)6-7-13(11)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEQNDCOLFPMQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)N2CCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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